molecular formula C7H8BrN3O B6616043 4-amino-3-bromobenzohydrazide CAS No. 1342012-77-4

4-amino-3-bromobenzohydrazide

Cat. No. B6616043
CAS RN: 1342012-77-4
M. Wt: 230.06 g/mol
InChI Key: XRGKSAVBNHCDGL-UHFFFAOYSA-N
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Description

4-amino-3-bromobenzohydrazide, also known as ABBH, is a chemical compound belonging to the class of organic compounds known as hydrazides. It is used in a variety of scientific research applications, including organic synthesis, biochemistry, and pharmacology. ABBH is a white, crystalline solid that is soluble in water and other polar solvents. It is a versatile reagent, with a wide range of applications in synthetic organic chemistry and biochemistry.

Scientific Research Applications

Antibacterial Properties

4-Amino-3-bromobenzohydrazide derivatives have been explored for their antibacterial properties. For instance, a study synthesized various derivatives and evaluated their effectiveness against bacterial strains, emphasizing their potential in antibacterial applications (Chantrapromma et al., 2015).

Enzyme Inhibition

These compounds have also been investigated for their potential as enzyme inhibitors. A particular focus has been on their ability to inhibit the α-amylase enzyme, which has implications for medical and pharmaceutical research (Khan et al., 2022).

Anticancer Evaluation

Research has also been conducted on the anticancer properties of 4-Amino-3-bromobenzohydrazide derivatives. Studies have synthesized new derivatives and tested their effectiveness against various cancer cell lines, contributing to the field of cancer therapy (Bekircan et al., 2008).

Photodynamic Therapy for Cancer Treatment

Another application is in photodynamic therapy for cancer treatment. Derivatives of 4-Amino-3-bromobenzohydrazide have been utilized in the synthesis of compounds with significant potential as photosensitizers in the treatment of cancer (Pişkin et al., 2020).

Antimicrobial Activities

Some derivatives are also being studied for their antimicrobial activities, offering potential use in combating infections and diseases caused by various microorganisms (Bayrak et al., 2009).

properties

IUPAC Name

4-amino-3-bromobenzohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrN3O/c8-5-3-4(7(12)11-10)1-2-6(5)9/h1-3H,9-10H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRGKSAVBNHCDGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)NN)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-3-bromobenzohydrazide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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